Cas no 2227720-37-6 (5-(2R)-oxiran-2-yl-1-benzofuran)

5-(2R)-oxiran-2-yl-1-benzofuran is a chiral epoxide derivative of benzofuran, characterized by its reactive oxirane ring, which enables versatile synthetic applications. The (2R) stereochemistry provides enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its benzofuran scaffold contributes to stability and potential bioactivity, while the epoxide functionality allows for ring-opening reactions to form diols, amines, or other functionalized compounds. This compound is particularly useful in medicinal chemistry for constructing complex molecular architectures. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Proper handling is required due to the reactivity of the epoxide group.
5-(2R)-oxiran-2-yl-1-benzofuran structure
2227720-37-6 structure
Product name:5-(2R)-oxiran-2-yl-1-benzofuran
CAS No:2227720-37-6
MF:C10H8O2
MW:160.169322967529
CID:6361137
PubChem ID:93512988

5-(2R)-oxiran-2-yl-1-benzofuran Chemical and Physical Properties

Names and Identifiers

    • 5-(2R)-oxiran-2-yl-1-benzofuran
    • 2227720-37-6
    • EN300-1738256
    • 5-[(2R)-oxiran-2-yl]-1-benzofuran
    • Inchi: 1S/C10H8O2/c1-2-9-8(3-4-11-9)5-7(1)10-6-12-10/h1-5,10H,6H2/t10-/m0/s1
    • InChI Key: RYINWKNRZGZPRE-JTQLQIEISA-N
    • SMILES: O1C[C@H]1C1C=CC2=C(C=CO2)C=1

Computed Properties

  • Exact Mass: 160.052429494g/mol
  • Monoisotopic Mass: 160.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 25.7Ų

5-(2R)-oxiran-2-yl-1-benzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1738256-1.0g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
1g
$1543.0 2023-06-04
Enamine
EN300-1738256-5g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
5g
$4475.0 2023-09-20
Enamine
EN300-1738256-0.05g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
0.05g
$1296.0 2023-09-20
Enamine
EN300-1738256-0.5g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
0.5g
$1482.0 2023-09-20
Enamine
EN300-1738256-2.5g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
2.5g
$3025.0 2023-09-20
Enamine
EN300-1738256-5.0g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
5g
$4475.0 2023-06-04
Enamine
EN300-1738256-10.0g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
10g
$6635.0 2023-06-04
Enamine
EN300-1738256-1g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
1g
$1543.0 2023-09-20
Enamine
EN300-1738256-0.1g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
0.1g
$1357.0 2023-09-20
Enamine
EN300-1738256-0.25g
5-[(2R)-oxiran-2-yl]-1-benzofuran
2227720-37-6
0.25g
$1420.0 2023-09-20

Additional information on 5-(2R)-oxiran-2-yl-1-benzofuran

Introduction to 5-(2R)-oxiran-2-yl-1-benzofuran (CAS No. 2227720-37-6)

5-(2R)-oxiran-2-yl-1-benzofuran, with the CAS number 2227720-37-6, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran core and an oxirane ring, making it a valuable candidate for various applications, particularly in drug discovery and development.

The benzofuran moiety is a well-known heterocyclic aromatic compound that has been extensively studied for its biological activities. It is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the oxirane ring, on the other hand, introduces additional reactivity and potential for chemical modifications, which can be leveraged to enhance the compound's therapeutic potential.

Recent studies have highlighted the importance of 5-(2R)-oxiran-2-yl-1-benzofuran in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that this compound demonstrates potent antiproliferative activity against various cancer cell lines. The researchers found that the oxirane ring plays a crucial role in mediating this activity by facilitating the formation of covalent bonds with key cellular targets, thereby disrupting essential biological processes.

In another significant study, researchers from the University of California, San Francisco, investigated the potential of 5-(2R)-oxiran-2-yl-1-benzofuran as an inhibitor of protein-protein interactions (PPIs). PPIs are critical for many cellular functions and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The study demonstrated that 5-(2R)-oxiran-2-yl-1-benzofuran effectively disrupts specific PPIs involved in tumor progression, suggesting its potential as a lead compound for the development of targeted therapies.

The synthesis of 5-(2R)-oxiran-2-yl-1-benzofuran has also been optimized to improve its yield and purity. A recent publication in *Organic Letters* described a novel synthetic route that utilizes mild reaction conditions and readily available starting materials. This method not only enhances the efficiency of the synthesis but also reduces environmental impact, making it more sustainable and cost-effective.

In addition to its potential as a therapeutic agent, 5-(2R)-oxiran-2-yl-1-benzofuran has shown promise in other areas of research. For example, it has been explored as a probe molecule in chemical biology studies to investigate cellular pathways and protein function. The ability to modify the oxirane ring through chemical reactions allows researchers to create derivatives with tailored properties, further expanding its utility.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(2R)-oxiran-2-yl-1-benzofuran in treating various diseases. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option.

Furthermore, computational studies have provided insights into the molecular mechanisms underlying the biological activities of 5-(2R)-oxiran-2-yl-1-benzofuran. Molecular dynamics simulations have revealed that the compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

In conclusion, 5-(2R)-oxiran-2-yl-1-benzofuran (CAS No. 2227720-37-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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